1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone
Overview
Description
1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone, also known as 4-CB, is a synthetic compound that belongs to the class of cathinones. It is structurally similar to other synthetic cathinones, such as mephedrone and methylone. 4-CB has gained popularity in the research community due to its potential applications in studying the central nervous system and its effects on behavior.
Mechanism of Action
The exact mechanism of action of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone is not fully understood. However, it is believed that the compound acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine, leading to an increase in their release. This increase in neurotransmitter release can lead to changes in behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that the compound can lead to changes in behavior, mood, and cognition. It has also been shown to have stimulant effects, similar to other synthetic cathinones.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone in lab experiments is its ease of synthesis. The compound can be produced in moderate to high yields, making it readily available for research. However, one limitation is the lack of information on its biochemical and physiological effects. More research is needed to fully understand the effects of this compound on the central nervous system.
Future Directions
There are several future directions for research on 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone. One area of interest is the study of its effects on behavior and cognition. Another area of interest is the development of new synthetic cathinones with improved selectivity and efficacy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound with potential applications in scientific research. Its ease of synthesis and effects on neurotransmitter release make it a valuable tool for studying the central nervous system and its effects on behavior. However, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone involves the reaction of 4-chlorobenzyl chloride with 4-hydroxyphenyl-2-propanone in the presence of a base. The resulting product is purified through recrystallization. The synthesis of this compound is relatively simple, and the compound can be produced in moderate to high yields.
Scientific Research Applications
The potential applications of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone in scientific research are numerous. One area of interest is the study of the central nervous system and its effects on behavior. This compound has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can lead to changes in behavior.
properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-2-16(18)13-5-9-15(10-6-13)19-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCYTHYMSKBJJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221357 | |
Record name | 1-Propanone, 1-[4-[(4-chlorophenyl)methoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61035-75-4 | |
Record name | 1-Propanone, 1-[4-[(4-chlorophenyl)methoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61035-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-[4-[(4-chlorophenyl)methoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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